Comprehensive Technical Guide on 2-Fluoro-4-methylbenzaldehyde Oxime: Structural Profiling and Synthetic Methodologies
Comprehensive Technical Guide on 2-Fluoro-4-methylbenzaldehyde Oxime: Structural Profiling and Synthetic Methodologies
Executive Summary
2-Fluoro-4-methylbenzaldehyde oxime is a highly specialized fluorinated aromatic building block utilized extensively in pharmaceutical development and agrochemical synthesis. The strategic incorporation of both a fluorine atom and a methyl group on the benzene ring imparts unique stereoelectronic properties to the molecule. When integrated into larger pharmacophores, these modifications reliably enhance lipophilicity, modulate pKa, and improve metabolic stability. This whitepaper details the physicochemical properties, mechanistic synthesis, and analytical validation of this specific oxime derivative to provide researchers with a robust, reproducible foundation for drug discovery applications.
Physicochemical Profiling & Structural Identity
To establish a rigorous baseline for experimental design and analytical tracking, the core chemical identifiers and physical properties of 2-Fluoro-4-methylbenzaldehyde oxime are summarized below.
Table 1: Chemical Identity and Quantitative Properties
| Parameter | Value |
| Chemical Name | 2-Fluoro-4-methylbenzaldehyde oxime |
| CAS Registry Number | 1159602-10-4[1] |
| Molecular Formula | C8H8FNO[1] |
| Molecular Weight | 153.15 g/mol [1] |
| SMILES String | CC1=CC=C(C(F)=C1)/C=N/O[1] |
| Precursor Aldehyde CAS | 146137-80-6 (2-Fluoro-4-methylbenzaldehyde)[2] |
| Precursor Molecular Weight | 138.14 g/mol [3] |
Stereochemical Note: Like all aldoximes, this compound exists as an equilibrium mixture of E (anti) and Z (syn) stereoisomers. In the case of ortho-substituted benzaldoximes (such as this 2-fluoro derivative), the E-isomer is typically the thermodynamically favored product. This is driven by the minimization of steric clash between the oxime hydroxyl group and the ortho-fluorine atom on the aromatic ring.
Mechanistic Pathway & Reactivity
The synthesis of 2-Fluoro-4-methylbenzaldehyde oxime proceeds via a classic nucleophilic addition-elimination mechanism. Hydroxylamine (NH₂OH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-Fluoro-4-methylbenzaldehyde[4].
Causality in Reagent Selection: Hydroxylamine is commercially supplied as a hydrochloride salt (NH₂OH·HCl) to prevent air oxidation and ensure long-term shelf stability[4]. However, the protonated amine is fundamentally non-nucleophilic. A mild base, such as sodium acetate (CH₃COONa), is strictly required to liberate the free hydroxylamine in situ[4].
Sodium acetate is specifically chosen over stronger bases (like NaOH) because it buffers the reaction mixture to a weakly acidic pH (approximately 4.5–5.0). This specific pH window is critical: it is basic enough to generate the free hydroxylamine nucleophile, yet acidic enough to protonate the carbonyl oxygen of the aldehyde. Protonating the carbonyl oxygen drastically increases its electrophilicity, thereby accelerating the initial nucleophilic attack and the subsequent dehydration step[4].
Mechanistic workflow for the synthesis of 2-Fluoro-4-methylbenzaldehyde oxime.
Experimental Protocol: Standard Synthesis Workflow
The following protocol provides a self-validating, high-yield system for synthesizing 2-fluoro-4-methylbenzaldehyde oxime, adapted from standard industry benzaldoxime synthesis methodologies[4].
Materials Required:
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2-Fluoro-4-methylbenzaldehyde (1.0 equivalent)[3]
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Hydroxylamine hydrochloride (1.5 equivalents)[4]
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Sodium acetate trihydrate (2.5 equivalents)[4]
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Absolute Ethanol (Primary Solvent)[4]
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Deionized Water (Co-solvent/Precipitant)[4]
Step-by-Step Methodology:
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Precursor Dissolution : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 2-Fluoro-4-methylbenzaldehyde in absolute ethanol (approximately 5 mL per gram of aldehyde)[4]. Rationale: Ethanol ensures complete solvation of the hydrophobic aromatic aldehyde while remaining miscible with water.
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Nucleophile Preparation : In a separate beaker, dissolve 1.5 eq of hydroxylamine hydrochloride and 2.5 eq of sodium acetate in a minimum volume of deionized water[4]. Stir until the solution is completely clear and the endothermic dissolution stabilizes.
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Reaction Initiation : Add the aqueous hydroxylamine/acetate solution dropwise to the ethanolic aldehyde solution at room temperature[4]. Rationale: Dropwise addition prevents localized concentration spikes and controls the mild exotherm associated with the reaction.
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Agitation and Monitoring : Stir the resulting mixture at room temperature for 2 to 4 hours[4]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 4:1) solvent system. The oxime product will appear as a new, more polar spot (lower Rf) compared to the starting aldehyde.
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Product Precipitation : Once TLC confirms the complete consumption of the starting material, pour the reaction mixture into ice-cold water (approx. 3x the reaction volume) under vigorous stirring[4]. Rationale: The oxime is highly insoluble in cold water, driving quantitative precipitation, while unreacted salts and ethanol remain dissolved in the aqueous phase.
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Isolation : Collect the precipitated solid via vacuum filtration using a Büchner funnel[4]. Wash the filter cake with copious amounts of ice-cold water to aggressively strip away residual salts.
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Drying : Dry the product under high vacuum or in a desiccator over anhydrous calcium chloride to a constant weight to yield the purified 2-Fluoro-4-methylbenzaldehyde oxime.
Analytical Characterization & Validation
To ensure the trustworthiness and purity of the synthesized batch, the following analytical validations should be performed:
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Mass Spectrometry (LC-MS) : Confirm the molecular ion peak. For C₈H₈FNO, expect an[M+H]⁺ peak at m/z 154.1.
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¹H NMR (CDCl₃) : Look for the characteristic oxime proton (-C=N-OH) typically appearing as a broad singlet far downfield (δ 8.0 - 11.0 ppm, depending on concentration). The imine proton (-CH=N-) will appear around δ 8.1 - 8.4 ppm. The presence of the ortho-fluorine will cause characteristic splitting (J-coupling) in the adjacent aromatic protons.
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IR Spectroscopy : A broad, strong absorption band between 3200-3400 cm⁻¹ confirms the presence of the O-H stretch, while a weaker band around 1630-1650 cm⁻¹ indicates the C=N stretch[4].
Applications in Drug Development
Oximes like 2-Fluoro-4-methylbenzaldehyde oxime are highly versatile linchpins in synthetic chemistry[4]. They serve as critical intermediates for:
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Reduction to Amines : The oxime can be reduced using catalytic hydrogenation (e.g., Pd/C and H₂) or metal hydrides to yield (2-fluoro-4-methylphenyl)methanamine, a common pharmacophore building block.
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Dehydration to Nitriles : Treatment with dehydrating agents (like thionyl chloride or acetic anhydride) converts the oxime into 2-fluoro-4-methylbenzonitrile, which is essential for synthesizing tetrazoles or amidines in medicinal chemistry.
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Heterocycle Synthesis : Oximes undergo various cycloadditions (e.g., forming isoxazoles) which are prevalent in modern crop protection agents and antimicrobial drugs.
References
1.[1] CAS:1159602-10-4, 2-Fluoro-4-methylbenzaldehyde oxime-毕得医药, bidepharm.com, 1 2.[5] 1159602-10-4|2-Fluoro-4-methylbenzaldehyde oxime|BLD Pharm, bldpharm.com, 5 3.[4] An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of Benzaldehyde Oxime - Benchchem, benchchem.com, 4 4.[2] Benzaldehyde, 2-fluoro-4-methyl- | CymitQuimica, cymitquimica.com, 2 5.[3] 2-Fluoro-4-methylbenzaldehyde | CAS 146137-80-6 | SCBT, scbt.com,3
